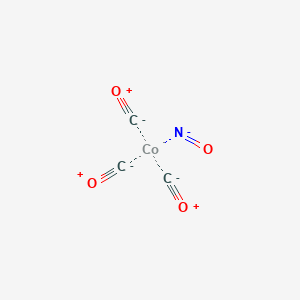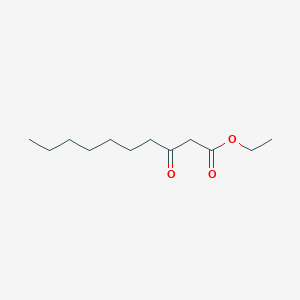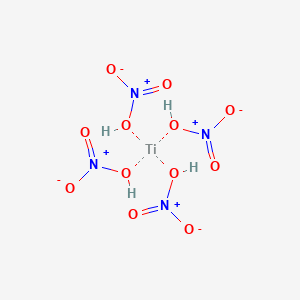
Aminothiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminothiol is a class of organic compounds containing a sulfhydryl group (-SH) and an amino group (-NH2) attached to the same carbon atom. Aminothiols have been extensively studied for their potential applications in various fields such as medicine, biochemistry, and environmental science.
Applications De Recherche Scientifique
Aminothiols have a wide range of applications in scientific research. They are commonly used as reducing agents in biochemical experiments and as antioxidants in cell culture studies. Aminothiols have also been investigated for their potential use as radioprotective agents and in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of aminothiols is based on their ability to donate a sulfhydryl group (Aminothiol) to reactive oxygen species (ROS) and other free radicals, thereby neutralizing their harmful effects. Aminothiols also have the ability to scavenge peroxynitrite, a potent oxidant, and to chelate heavy metals.
Effets Biochimiques Et Physiologiques
Aminothiols have been shown to have a variety of biochemical and physiological effects. They can protect cells from oxidative stress, promote cell proliferation, and enhance the immune response. Aminothiols have also been shown to have anti-inflammatory properties and to modulate the activity of various enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of aminothiols is their ability to reduce disulfide bonds in proteins, which is essential for the proper folding and function of many proteins. Aminothiols are also relatively stable and can be easily synthesized. However, aminothiols can be toxic at high concentrations and may interfere with some biochemical assays.
Orientations Futures
There are several areas of future research for aminothiols. One area of interest is the development of aminothiol-based radioprotective agents for use in cancer therapy. Another area of research is the investigation of aminothiols as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. Additionally, the development of new synthesis methods for aminothiols and the investigation of their potential environmental applications are also areas of future research.
Conclusion:
In conclusion, aminothiols are versatile organic compounds with a wide range of applications in scientific research. Their ability to scavenge free radicals and protect cells from oxidative stress makes them a valuable tool in biochemistry, medicine, and environmental science. Further research into the synthesis, mechanism of action, and potential applications of aminothiols is warranted.
Méthodes De Synthèse
Aminothiols can be synthesized through various methods such as the reduction of disulfides, the reaction of amino acids with thiols, or the reaction of amines with thiolating agents. The most common method for the synthesis of aminothiols is the reduction of disulfides using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Propriétés
Numéro CAS |
14097-00-8 |
|---|---|
Nom du produit |
Aminothiol |
Formule moléculaire |
H3NS |
Poids moléculaire |
49.1 g/mol |
Nom IUPAC |
thiohydroxylamine |
InChI |
InChI=1S/H3NS/c1-2/h2H,1H2 |
Clé InChI |
RSPCKAHMRANGJZ-UHFFFAOYSA-N |
SMILES |
NS |
SMILES canonique |
NS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















